molecular formula C20H32O2 B15185961 Cyanthiwigin D CAS No. 150999-00-1

Cyanthiwigin D

Cat. No.: B15185961
CAS No.: 150999-00-1
M. Wt: 304.5 g/mol
InChI Key: CVOCSQYDXAWTQO-YRIPFXIYSA-N
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Description

Cyanthiwigin D is a member of the cyanthiwigin family of diterpenoids, first isolated in 1992 from the marine sponge Epipolasis reiswigi . Like other cyanthiwigins, it features a conserved [5-6-7] fused tricyclic carbon skeleton with four contiguous stereocenters at C4, C5, C6, and C8. The syn stereochemical relationship between the all-carbon quaternary centers at C6 and C9 distinguishes cyanthiwigins from other cyathane diterpenes, which typically exhibit an anti configuration . This compound’s exact oxidation pattern remains less documented in the literature, but its structural framework aligns with congeners such as cyanthiwigins B, F, and G, which differ in peripheral functionalization (e.g., hydroxylation, epoxidation) .

Properties

CAS No.

150999-00-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,3aR,4S,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]indene-3,4-diol

InChI

InChI=1S/C20H32O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15-18,21-22H,6-7,9,11H2,1-5H3/t15-,16+,17+,18-,19-,20+/m1/s1

InChI Key

CVOCSQYDXAWTQO-YRIPFXIYSA-N

Isomeric SMILES

CC1=CC[C@@]2(C[C@@H]([C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)O)C

Canonical SMILES

CC1=CCC2(CC(C3(C(C=C(C3C2CC1)C(C)C)O)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Key Synthetic Strategies for Cyanthiwigin Compounds

The cyanthiwigin family, including compounds like B, F, and G, has been synthesized using double asymmetric catalytic alkylation as a cornerstone reaction. This methodology enables the rapid establishment of critical stereocenters in the tricyclic cyathane core .

Double Asymmetric Catalytic Alkylation

  • Mechanism : A palladium-catalyzed decarboxylative alkylation reaction is used to form two all-carbon quaternary stereocenters simultaneously.

  • Example : In the synthesis of cyanthiwigin F, this reaction achieved a 4.4:1 diastereomeric ratio and exceptional enantioselectivity .

  • Advantages :

    • Establishes stereochemical complexity early in the synthesis.

    • Avoids protecting groups, streamlining the process .

Core Construction via Metathesis and Radical Cyclization

After stereocenter installation, the tricyclic cyanthiwigin core is typically built using:

  • Tandem ring-closing cross-metathesis : Efficiently constructs the fused ring system.

  • Aldehyde-olefin radical cyclization : Rapidly forms the final tricyclic structure .

Late-Stage Functionalization

Studies on the cyanthiwigin core (e.g., compound 6 ) highlight challenges in functionalizing the tricyclic scaffold:

  • C–H Hydroxylation :

    • RuCl₃·xH₂O catalyzed oxidation yielded tertiary alcohol 13 but showed poor regioselectivity .

    • Mn-mediated protocols selectively oxidized C12 but required optimization .

  • C–H Chlorination :

    • Alexanian’s visible-light protocol achieved regioselective chlorination at C13, influenced by steric and electronic factors .

Hydrogenation and Diastereoselectivity

Hydrogenation of the cyanthiwigin core (e.g., 611 ) demonstrated temperature-dependent diastereoselectivity:

  • 6:1 dr at ambient temperature.

  • 9:1 dr at 0°C, attributed to steric constraints favoring α-face hydrogenation .

Mathematical Analysis of Double Asymmetric Transformations

Theoretical studies on double asymmetric processes (e.g., Langenbeck-Horeau effects) provided formulas to predict stereoisomeric outcomes based on intermediate selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Cyanthiwigin B
  • Structural Features : Cyanthiwigin B (C20H28O2) is minimally oxidized, lacking epoxide or hydroxyl groups. Its core structure is identical to other cyanthiwigins but differs in peripheral modifications .
  • Bioactivity: While inactive alone, cyanthiwigin B enhances the antimicrobial activity of curcuphenol (a sesquiterpene) against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (MRSA) when co-administered. This synergy is attributed to metabolic derivatives like cyanthiwigins AE and AF, which are more potent .
  • Synthesis : Total synthesis of cyanthiwigin B involves a nine-step route utilizing double asymmetric catalytic alkylation to establish stereocenters, followed by tandem metathesis and radical cyclization .
2.2. Cyanthiwigin F
  • Structural Features : Cyanthiwigin F (C20H28O2) shares cyanthiwigin B’s oxidation level but differs in stereochemical arrangement. Its synthesis emphasizes the challenge of accessing minimally oxidized derivatives due to sparse functional handles .
  • Bioactivity : Exhibits cytotoxic activity against human primary tumor cells (IC50 = 3.1 µg/mL) .
  • Synthesis : Achieved in nine steps via Pd-catalyzed enantioselective alkylation, demonstrating high efficiency (17% overall yield) .
2.3. Cyanthiwigin AE and AF
  • Structural Features :
    • AE : Epoxidized derivative of cyanthiwigin B (C20H28O3), with an α-oriented epoxide at C12–C13 confirmed by X-ray crystallography .
    • AF : Hydroxylated at C15 (C20H28O3), identified via NMR and HMBC correlations .
  • Bioactivity: Both AE and AF exhibit stronger antimicrobial synergy with curcuphenol than cyanthiwigin B, highlighting the role of oxygenation in enhancing activity .
2.4. Cyanthiwigin U
  • Structural Features : Features a unique spirocyclic motif. Synthesized via a two-directional metathesis strategy, distinct from alkylation-based routes for B and F .
  • Bioactivity: Limited data, but cyathane-class compounds generally show antineoplastic and nerve growth factor (NGF)-stimulating properties .

Structural and Functional Trends

The table below summarizes key differences:

Compound Molecular Formula Key Modifications Bioactivity Highlights Synthetic Steps
Cyanthiwigin B C20H28O2 Minimally oxidized Synergistic antimicrobial enhancer 9
Cyanthiwigin F C20H28O2 Stereochemical variation Cytotoxic (IC50 = 3.1 µg/mL) 9
Cyanthiwigin AE C20H28O3 C12–C13 epoxide (α-configuration) Enhanced antimicrobial synergy Microbial
Cyanthiwigin U C20H28O3 Spirocyclic B ring Antineoplastic (assumed) 12

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